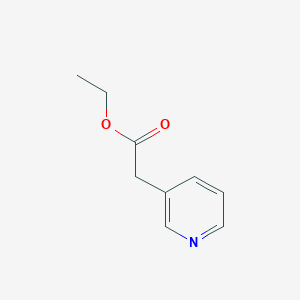

Ethyl 3-pyridylacetate

概要

説明

塩化コバルトは、化学式 CoCl₂ を持つ無機化合物です。これは、コバルトと塩素の塩であり、いくつかの水和形で存在し、最も一般的なものはヘキサ水和物 (CoCl₂·6H₂O) であり、ピンク色の結晶として現れます。無水形は青色で、二水和物は紫色です。 塩化コバルトは、研究室で広く使用されており、さまざまな産業用途があります .

2. 製法

合成経路と反応条件: 塩化コバルトは、いくつかの方法によって合成することができます。一般的な研究室での方法の1つは、コバルト金属と塩素ガスを反応させることです。

Co+Cl2→CoCl2

あるいは、コバルト酸化物またはコバルト炭酸塩を塩酸に溶解して、塩化コバルトを生成することができます。

CoO+2HCl→CoCl2+H2O

CoCO3+2HCl→CoCl2+CO2+H2O

工業生産方法: 工業的には、塩化コバルトは、コバルト鉱石を塩酸で処理し、その後結晶化して目的の水和物形態を得ることにより生成されます {_svg_2}.

準備方法

Synthetic Routes and Reaction Conditions: Cobalt chloride can be synthesized through several methods. One common laboratory method involves the reaction of cobalt metal with chlorine gas:

Co+Cl2→CoCl2

Alternatively, cobalt oxide or cobalt carbonate can be dissolved in hydrochloric acid to produce cobalt chloride:

CoO+2HCl→CoCl2+H2O

CoCO3+2HCl→CoCl2+CO2+H2O

Industrial Production Methods: Industrially, cobalt chloride is produced by treating cobalt ores with hydrochloric acid, followed by crystallization to obtain the desired hydrate form .

化学反応の分析

反応の種類: 塩化コバルトは、さまざまな化学反応を起こします。

酸化: 塩化コバルトは、酸化されて塩化コバルト(III)を形成することができます。

還元: 水素ガスなどの還元剤を用いて、コバルト金属に戻すことができます。

置換: 塩化コバルトは、配位子交換反応を起こすことができ、塩化物イオンがアンモニアや水などの他の配位子によって置換されます。

一般的な試薬と条件:

酸化: 塩素ガスや過マンガン酸カリウムなどの酸化剤を用いる。

還元: 水素ガスなどの還元剤を用いる。

置換: 水溶液中でアンモニアなどの配位子を用いる。

主な生成物:

酸化: 塩化コバルト(III)。

還元: コバルト金属。

4. 科学研究における用途

塩化コバルトは、科学研究において多くの用途があります。

化学: 他のコバルト化合物や配位錯体の合成における前駆体として使用されます。

生物学: 細胞培養研究において、低酸素状態を模倣する薬剤として作用し、低酸素誘導因子 1α (HIF-1α) を安定化させ、低酸素状態を模倣します。

医学: 低酸素状態を誘導する能力のために、がん治療の可能性について研究されています。

科学的研究の応用

Chemical Properties and Structure

Ethyl 3-pyridylacetate, with the molecular formula and a molecular weight of approximately 165.19 g/mol, is classified as an ester. Its structure features a pyridine ring linked to an acetate group, which influences its chemical reactivity and biological activity .

Medicinal Chemistry

This compound has garnered interest for its potential pharmacological properties. Research indicates that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for further studies in pain management therapies.

Case Study: Anti-Inflammatory Activity

A study explored the compound's effects on cellular pathways related to inflammation. Results demonstrated that this compound could modulate inflammatory responses, suggesting potential therapeutic applications in treating chronic inflammatory diseases.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various derivatives that possess biological activity.

Synthesis Pathways

Several synthesis methods have been documented:

- N-Oxidation : this compound is oxidized to form N-oxides, which can then participate in further nucleophilic substitution reactions .

- Chlorination : The compound can be chlorinated to produce derivatives such as ethyl 2-chloro-3-pyridylacetate, which are precursors for synthesizing more complex molecules .

Biological Activities

Research has highlighted various biological activities associated with this compound:

This compound is classified under specific safety categories due to its irritant properties. It is essential to handle this compound with care, utilizing appropriate personal protective equipment (PPE) to minimize exposure risks .

作用機序

塩化コバルトは、主に低酸素誘導因子 1α (HIF-1α) を安定化させることで効果を発揮します。HIF-1αは、細胞の低酸素レベルへの応答を調節する転写因子です。塩化コバルトは、プロリルヒドロキシラーゼを阻害することにより、HIF-1αの分解を阻止し、その蓄積と低酸素応答遺伝子の活性化をもたらします。 この機構は、低酸素状態に対する細胞応答を研究するために、研究で使用されています .

6. 類似化合物の比較

塩化コバルトは、フッ化コバルト (CoF₂)、臭化コバルト (CoBr₂)、ヨウ化コバルト (CoI₂) などの他のコバルトハロゲン化物と比較することができます。これらの化合物は、類似の化学的特性を共有していますが、物理的外観と特定の用途が異なります。

フッ化コバルト (CoF₂): ピンク色の固体で、フッ素化反応に使用されます。

臭化コバルト (CoBr₂): 緑色の固体で、有機合成に使用されます。

ヨウ化コバルト (CoI₂): 青黒色の固体で、さまざまな化学反応に使用されます。

類似化合物との比較

Cobalt chloride can be compared with other cobalt halides such as cobalt fluoride (CoF₂), cobalt bromide (CoBr₂), and cobalt iodide (CoI₂). These compounds share similar chemical properties but differ in their physical appearance and specific applications:

Cobalt Fluoride (CoF₂): Pink solid, used in fluorination reactions.

Cobalt Bromide (CoBr₂): Green solid, used in organic synthesis.

Cobalt Iodide (CoI₂): Blue-black solid, used in various chemical reactions.

Cobalt chloride is unique due to its widespread use as a humidity indicator and its role in hypoxia research .

生物活性

Ethyl 3-pyridylacetate, a compound characterized by its pyridine ring and an ethyl acetate functional group, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester derived from pyridine, which is known for its ability to participate in nucleophilic substitution reactions due to the presence of an active methylene group. Its chemical structure can be represented as follows:

This compound exhibits a boiling point of approximately 80 °C at reduced pressure and a density of 1.086 g/mL at 25 °C, indicating its volatility and solubility characteristics that are relevant for biological assays.

Target Interactions

This compound primarily interacts with the α4β1 integrin, a cell adhesion molecule implicated in various physiological processes including immune response and tissue development. The compound acts as an antagonist, inhibiting this integrin's function, which can lead to altered cell adhesion and migration patterns.

Biochemical Pathways

The inhibition of α4β1 integrin by this compound affects several biochemical pathways associated with inflammation and immune cell trafficking. This modulation can have implications in conditions such as autoimmune diseases and cancer metastasis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of this compound. For instance, compounds synthesized from this precursor have shown activity against a range of microorganisms including Gram-positive bacteria, Gram-negative bacteria, and fungi such as Candida albicans. These derivatives were tested in vitro and demonstrated significant inhibitory effects on microbial growth .

Cytotoxicity and Antiviral Properties

In addition to antimicrobial properties, derivatives of this compound have been evaluated for cytotoxicity against various cancer cell lines. Some compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting potential for development as anticancer agents. Furthermore, antiviral activity against HIV-1 has also been reported for certain derivatives .

Study on Antimicrobial Derivatives

A study conducted by researchers synthesized thirty-six novel heterocyclic derivatives from this compound. These compounds were evaluated for their antimicrobial efficacy against several bacterial strains and fungi. The results indicated that certain derivatives exhibited potent activity, particularly those incorporating the 1,2,4-triazole moiety, known for its antifungal properties .

| Compound | Activity Against | Notes |

|---|---|---|

| Derivative A | Gram-positive bacteria | IC50: 15 µg/mL |

| Derivative B | Gram-negative bacteria | IC50: 20 µg/mL |

| Derivative C | Candida albicans | IC50: 10 µg/mL |

Cytotoxicity Assessment

Another study focused on assessing the cytotoxic effects of this compound derivatives on human cancer cell lines. The findings revealed that some compounds induced apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .

特性

IUPAC Name |

ethyl 2-pyridin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWXYCRIAGBAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192984 | |

| Record name | 3-Pyridineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39931-77-6 | |

| Record name | 3-Pyridineacetic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39931-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridineacetic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039931776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-pyridylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-pyridylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-PYRIDYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA77BEX7VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Ethyl 3-pyridylacetate useful in organic synthesis?

A1: this compound possesses an active methylene group, making it susceptible to reactions with various electrophiles. [, , ] This allows for the introduction of diverse substituents at the alpha position, broadening its synthetic utility. For instance, it reacts with carbon disulfide under basic conditions, leading to ketene dithioacetals, which can be further transformed into substituted thiophenes. []

Q2: Can you provide an example of this compound's application in medicinal chemistry?

A2: Certainly! this compound plays a key role in synthesizing potent and selective PDE4 inhibitors like L-869,298. [] The lithium enolate of this compound N-oxide undergoes an intriguing displacement reaction with a chiral aryl-heteroaryl secondary tosylate. This reaction proceeds with inversion of configuration, offering a route to synthesize chiral trisubstituted methanes, essential building blocks for the target inhibitor. []

Q3: Are there any reported transformations of this compound leading to heterocyclic systems?

A3: Yes, researchers have successfully utilized this compound in the synthesis of 3-vinylpiperidine. [] This highlights the potential of this compound as a starting material for accessing diverse heterocyclic scaffolds, which hold significant importance in medicinal chemistry.

Q4: Can you elaborate on the reaction of this compound with ethyl phenylpropiolate?

A4: Under basic conditions, this compound condenses with ethyl phenylpropiolate to yield ethyl 3,5-diphenyl-4-carbethoxy-6-(3-pyridyl)salicylate. [] This reaction exemplifies the compound's ability to participate in condensation reactions, leading to highly substituted aromatic compounds with potential biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。